molecular formula C18H21ClN2O4S B2909333 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride CAS No. 1351606-91-1

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2909333
CAS No.: 1351606-91-1
M. Wt: 396.89
InChI Key: XNQIWBUDIWSLFR-UHFFFAOYSA-N
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Description

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the thiophene ring, and the piperazine derivative. Common synthetic routes may include:

    Formation of Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Thiophene Ring Synthesis: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Piperazine Derivative Formation: Piperazine derivatives can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: N-alkylated or N-acylated piperazine derivatives

Mechanism of Action

The mechanism of action of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S.ClH/c21-14(17-2-1-9-25-17)11-19-5-7-20(8-6-19)18(22)13-3-4-15-16(10-13)24-12-23-15;/h1-4,9-10,14,21H,5-8,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQIWBUDIWSLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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